3-(Benzyloxy)benzamide

Overview

Description

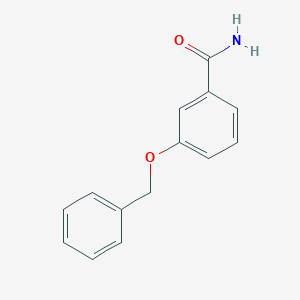

3-(Benzyloxy)benzamide is an organic compound with the molecular formula C14H13NO2 It consists of a benzamide core substituted with a benzyloxy group at the third position of the benzene ring

Mechanism of Action

Target of Action

The primary target of 3-(Benzyloxy)benzamide is the N-methyl-D-aspartate receptors (NMDAR) and neuronal nitric oxide synthase (nNOS) which play crucial roles in neuronal damage caused by stroke . Disrupting postsynaptic density protein 95 (PSD95)-nNOS protein-protein interaction (PPI) has been proposed as a potential therapeutic strategy .

Mode of Action

this compound interacts with its targets, NMDAR and nNOS, by disrupting the PSD95-nNOS PPI . This disruption prevents the excessive activation of nNOS, which is a key factor in neuronal damage caused by stroke .

Biochemical Pathways

The compound’s action on NMDAR and nNOS influences several biochemical pathways. The disruption of PSD95-nNOS PPI can prevent the excessive activation of nNOS, thereby reducing neuronal damage . .

Result of Action

The disruption of PSD95-nNOS PPI by this compound can lead to a reduction in neuronal damage caused by stroke . This suggests that the compound may have neuroprotective effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)benzamide typically involves the reaction of 3-hydroxybenzamide with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the benzyloxy linkage.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing. The use of catalysts and more efficient purification techniques can also enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(Benzyloxy)benzamide can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

Reduction: The amide group can be reduced to form amines.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing different substituents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.

Major Products:

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

3-(Benzyloxy)benzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Benzamide: Lacks the benzyloxy group, making it less hydrophobic.

3-Hydroxybenzamide: Contains a hydroxyl group instead of a benzyloxy group, affecting its reactivity and solubility.

3-(Methoxy)benzamide: Contains a methoxy group, which is less bulky than the benzyloxy group.

Uniqueness: 3-(Benzyloxy)benzamide is unique due to the presence of the benzyloxy group, which can significantly influence its chemical properties and biological activities. This group can enhance the compound’s ability to interact with hydrophobic environments and may improve its stability and solubility in organic solvents.

Biological Activity

3-(Benzyloxy)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by a benzyloxy group attached to a benzamide moiety. Its chemical formula is CHNO, and it can be synthesized through various methods, including the coupling of benzyloxy derivatives with benzoyl chlorides or through direct amide formation from corresponding carboxylic acids.

Antibacterial Activity

Research has shown that derivatives of benzamides, including this compound, exhibit potent antibacterial properties. A study highlighted that certain biphenyl-benzamide derivatives demonstrated minimal inhibitory concentrations (MICs) as low as 0.008 μg/mL against Bacillus subtilis and Staphylococcus aureus strains, indicating strong antibacterial efficacy . The mechanism involves inhibition of the FtsZ protein, crucial for bacterial cell division, leading to cell filamentation and eventual lysis .

Table 1: Antibacterial Activity of Benzamide Derivatives

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | Not specified | Not directly evaluated |

| Biphenyl-benzamide derivative 30 | 0.008 | Bacillus subtilis |

| Biphenyl-benzamide derivative 30 | 0.125 | Staphylococcus aureus |

Cytotoxicity

In vitro studies have assessed the cytotoxicity of this compound against various human cancer cell lines. The results indicated that while some derivatives exhibited promising antibacterial activity, they also maintained a favorable selectivity index (SI), suggesting low toxicity to mammalian cells . This balance between efficacy and safety is crucial for drug development.

The primary mode of action for this compound and its derivatives appears to be the inhibition of bacterial cell division through interference with the FtsZ protein dynamics. This inhibition prevents the proper formation of the Z-ring necessary for cytokinesis in bacteria, effectively halting their proliferation .

Pharmacokinetics

Pharmacokinetic studies have shown that certain derivatives exhibit varying stability in liver microsomes, which is essential for understanding their metabolic profiles. For instance, one derivative demonstrated a half-life of approximately 111.98 minutes in human liver microsomes, indicating potential for sustained activity in vivo .

Table 2: Pharmacokinetic Properties

| Compound | Half-Life (min) | Clearance (mL/min/kg) |

|---|---|---|

| Biphenyl-benzamide derivative 30 | 111.98 | 15.52 |

Case Studies

- Antibacterial Efficacy : A recent study evaluated a series of biphenyl-benzamide compounds, including those related to this compound. The findings revealed significant bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values comparable to established antibiotics .

- Neuroleptic Activity : Another investigation into related benzamides highlighted their potential neuroleptic effects, showing that structural modifications can enhance activity significantly compared to traditional drugs like metoclopramide . This suggests that similar structural features in this compound may confer additional therapeutic benefits.

Properties

IUPAC Name |

3-phenylmethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h1-9H,10H2,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMKNMYJGWJJKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying the interaction between N-(2-(1H-imidazol-4-yl)ethyl)-4-acetamido-3-(benzyloxy)benzamide and bromodomains BRD2 and BRD4?

A1: Bromodomains, specifically BRD2 and BRD4, are epigenetic "reader" proteins that recognize and bind to acetylated lysine residues on histones. This interaction plays a crucial role in regulating gene expression. [, ] Studying compounds like N-(2-(1H-imidazol-4-yl)ethyl)-4-acetamido-3-(benzyloxy)benzamide that bind to these bromodomains can help us understand how to modulate their activity. This knowledge holds potential for developing novel therapeutic strategies targeting diseases like cancer, where dysregulated gene expression is a hallmark.

Q2: What information do the provided research articles offer about the interaction mechanism between N-(2-(1H-imidazol-4-yl)ethyl)-4-acetamido-3-(benzyloxy)benzamide and BRD2/BRD4?

A2: Unfortunately, while the titles of the articles suggest the study of N-(2-(1H-imidazol-4-yl)ethyl)-4-acetamido-3-(benzyloxy)benzamide binding to BRD2 and BRD4, the provided abstracts do not contain specific details about the interaction mechanism. Further investigation into the full text of these articles: [] N-TERMINAL BROMODOMAIN OF HUMAN BRD4 WITH N-(2-(1H-imidazol-4-yl)ethyl)-4-acetamido-3-(benzyloxy)benzamide and [] C-TERMINAL BROMODOMAIN OF HUMAN BRD2 WITH N-(2-(1H-imidazol-4-yl)ethyl)-4-acetamido-3-(benzyloxy)benzamide is needed to glean insights into binding sites, binding affinities, and potential structural changes induced upon interaction.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.